1-(furan-2-ylmethyl)-4-(trifluoromethyl)-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-FURYLMETHYL)-4-(TRIFLUOROMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is a complex organic compound that belongs to the class of pyrazolopyridines This compound is characterized by its unique structure, which includes a furan ring, a trifluoromethyl group, and a pyrazolopyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-FURYLMETHYL)-4-(TRIFLUOROMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolopyridine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolopyridine core.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3) in the presence of a base.
Attachment of the Furylmethyl Group: The furylmethyl group is typically introduced via a nucleophilic substitution reaction using a furylmethyl halide and a suitable nucleophile.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated reaction systems may be employed to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-FURYLMETHYL)-4-(TRIFLUOROMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced derivatives.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the molecule, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Furylmethyl halides, trifluoromethyl iodide (CF3I)
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyrazolopyridine derivatives, while reduction may produce reduced pyrazolopyridine compounds.
Scientific Research Applications
1-(2-FURYLMETHYL)-4-(TRIFLUOROMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific enzymes or receptors.
Material Science: Its unique structural properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.
Biological Research: The compound is used in biochemical assays to study its interactions with biological macromolecules and its effects on cellular processes.
Mechanism of Action
The mechanism of action of 1-(2-FURYLMETHYL)-4-(TRIFLUOROMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
1-(2-FURYLMETHYL)-4-METHYL-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: This compound is similar in structure but lacks the trifluoromethyl group, which may result in different chemical and biological properties.
1-(2-FURYLMETHYL)-4-(DIFLUOROMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE: This compound has a difluoromethyl group instead of a trifluoromethyl group, which may affect its reactivity and interactions.
Uniqueness: 1-(2-FURYLMETHYL)-4-(TRIFLUOROMETHYL)-1,4,5,7-TETRAHYDRO-6H-PYRAZOLO[3,4-B]PYRIDIN-6-ONE is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C12H10F3N3O2 |
---|---|
Molecular Weight |
285.22 g/mol |
IUPAC Name |
1-(furan-2-ylmethyl)-4-(trifluoromethyl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-6-one |
InChI |
InChI=1S/C12H10F3N3O2/c13-12(14,15)9-4-10(19)17-11-8(9)5-16-18(11)6-7-2-1-3-20-7/h1-3,5,9H,4,6H2,(H,17,19) |
InChI Key |
VVMMIUSTVLNSGG-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(NC1=O)N(N=C2)CC3=CC=CO3)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.